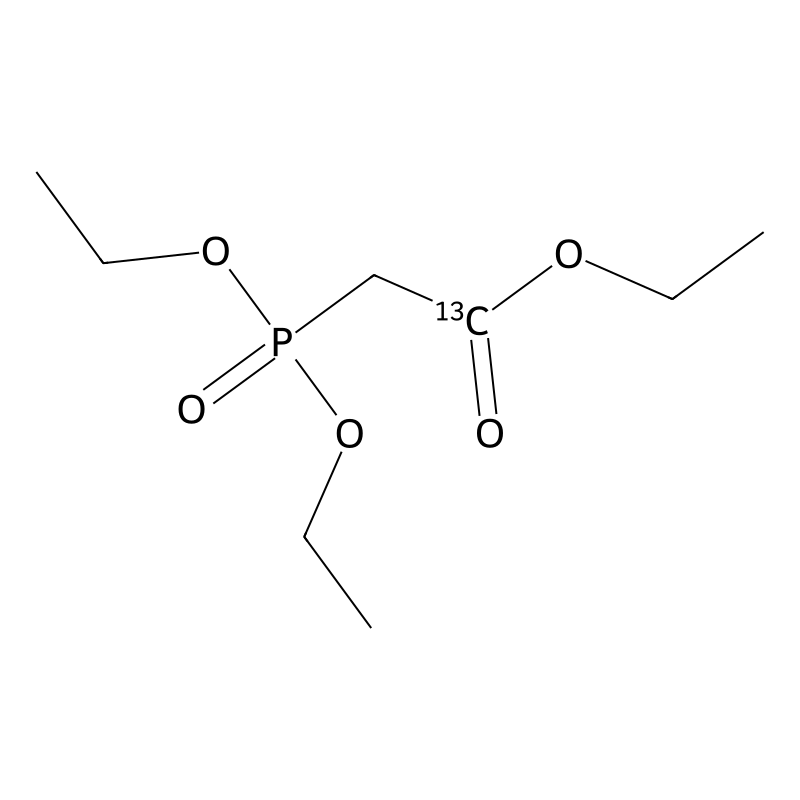

Triethyl phosphonoacetate-1-13C

Content Navigation

Problem: Wittig-based 13C-labeling often loses 15-25% product during TPPO chromatographic separation. Solution: Triethyl phosphonoacetate-1-13C (≥99 atom% 13C) provides HWE chemistry with aqueous phosphate byproduct removal, preserving yield. • E-selective for (E)-α,β-unsaturated esters. • C1 carbonyl label remains intact through metabolic alkene cleavage, essential for tracer quantitation. • Supplied with full isotopic purity documentation. • Ready for SIL-IS synthesis, ABPP probe manufacturing.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Triethyl phosphonoacetate-1-13C (CAS 61203-67-6) is a highly specialized Horner-Wadsworth-Emmons (HWE) reagent featuring a ≥99 atom % 13C isotopic label precisely located at the C1 (carbonyl) position [1]. In synthetic and analytical procurement, it is primarily utilized to introduce a 13C-labeled two-carbon unit into aldehydes and ketones, yielding (E)-alpha,beta-unsaturated esters. Unlike standard Wittig reagents, this phosphonate-stabilized carbanion precursor is prized for its exceptional thermodynamic E-selectivity and the generation of water-soluble byproducts[2]. These properties make it a critical raw material for the cost-effective synthesis of stable isotope-labeled internal standards (SIL-IS), metabolic tracers, and quantitative proteomic probes where maximizing the isolated yield of the expensive labeled moiety is a primary economic driver.

Research Fit

References

- [1] Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. (Olefination and Isotopic Labeling Principles)

- [2] Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.

Substituting Triethyl phosphonoacetate-1-13C with a 13C-labeled Wittig equivalent, such as ethyl (triphenylphosphoranylidene)acetate-1-13C, introduces severe processability bottlenecks. Wittig reactions generate triphenylphosphine oxide (TPPO) as a stoichiometric byproduct, which is notoriously difficult to separate from the product and typically requires extensive silica gel chromatography [1]. In the context of high-value isotopic synthesis, this chromatographic step often results in a 15–25% loss of the expensive 13C-labeled target compound. Furthermore, substituting with the 2-13C isotopologue (labeled at the methylene carbon) fails in metabolic tracking assays where the alkene undergoes oxidative cleavage, as the 2-13C label is lost to the cleaved fragment while the 1-13C label remains safely anchored to the target carboxylate [2].

Substitution Risk

References

- [1] Bates, R. W. (2012). Organic Synthesis using Transition Metals (2nd ed.). Wiley. (Discussion on TPPO removal challenges in olefination).

- [2] Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1672-1689.

Processability and Product Recovery

When synthesizing 13C-labeled alpha,beta-unsaturated esters, the choice of olefination reagent dictates the downstream purification workflow. Triethyl phosphonoacetate-1-13C generates diethyl phosphate as a byproduct, which is highly water-soluble and easily removed via simple aqueous extraction, routinely allowing >95% recovery of the crude labeled alkene[1]. In contrast, the Wittig comparator, ethyl (triphenylphosphoranylidene)acetate-1-13C, produces triphenylphosphine oxide (TPPO). Removing TPPO requires crystallization or chromatography, which typically reduces the isolated yield of the labeled product to 75–85% due to co-elution and handling losses[2].

| Evidence Dimension | Isolated yield of labeled alkene post-purification |

| Target Compound Data | >95% recovery (aqueous workup only) |

| Comparator Or Baseline | Ethyl (triphenylphosphoranylidene)acetate-1-13C (75–85% recovery due to TPPO chromatography) |

| Quantified Difference | 10–20% higher isolated yield of the high-value isotopic product |

| Conditions | Standard olefination of aliphatic/aromatic aldehydes at room temperature |

Avoiding chromatographic purification prevents the physical loss of highly expensive 13C-labeled material, drastically reducing the cost-per-gram of the final synthesized standard.

E-Selectivity in Alkene Formation

Stereochemical purity is critical when manufacturing stable isotope-labeled active pharmaceutical ingredients (APIs). Triethyl phosphonoacetate-1-13C, operating via the HWE mechanism, heavily favors the thermodynamic product, typically yielding E:Z ratios of >95:5, and often >99:1 when paired with appropriate bases like NaH or DBU [1]. Semi-stabilized Wittig reagents often produce mixed E/Z ratios (e.g., 80:20 to 90:10) depending on the substrate [2].

| Evidence Dimension | E:Z Stereoisomer Ratio |

| Target Compound Data | >95:5 (often >99:1 E-isomer) |

| Comparator Or Baseline | Standard Wittig phosphoranes (80:20 to 90:10 E:Z ratio) |

| Quantified Difference | Near-complete elimination of the Z-isomer byproduct |

| Conditions | Reaction with unhindered aldehydes in THF/DCM |

High E-selectivity ensures that the expensive 13C isotope is not wasted on the inactive or undesired Z-isomer, eliminating the need for complex preparative HPLC separations.

C1 Label Retention in Metabolism

For pharmacokinetic tracking, the position of the 13C label dictates whether the isotope is retained in the primary metabolite. Triethyl phosphonoacetate-1-13C places the label at the carbonyl carbon. In in vivo studies where the resulting alpha,beta-unsaturated system undergoes oxidative cleavage (e.g., via CYP450-mediated epoxidation and hydrolysis), the 1-13C label remains attached to the carboxylate fragment, maintaining the +1.0033 Da mass shift for MS detection[1]. If the 2-13C comparator is used, the label is located on the vinylic carbon, which is frequently lost as a volatile byproduct during cleavage, rendering the primary carboxylate metabolite invisible to isotopic tracking [2].

| Evidence Dimension | Label retention post-oxidative alkene cleavage |

| Target Compound Data | 100% retention in the carboxylate metabolite |

| Comparator Or Baseline | TEPA-2-13C (0% retention in the carboxylate; label lost to cleaved fragment) |

| Quantified Difference | Absolute retention vs. complete loss of the isotopic tracer in the primary target fragment |

| Conditions | In vivo or in vitro oxidative metabolic cleavage assays |

Procuring the 1-13C variant is strictly required for drug metabolism and pharmacokinetics (DMPK) studies where the carboxylic acid derivative is the primary metabolite of interest.

SIL-IS Synthesis for LC-MS/MS

Because of its high E-selectivity and the ease of aqueous byproduct removal (as detailed in Section 3), this compound is the optimal precursor for synthesizing 13C-labeled alpha,beta-unsaturated fatty acids, esters, and amides. These SIL-IS compounds are essential for the absolute quantification of endogenous biomarkers or pharmaceutical drugs in complex biological matrices via LC-MS/MS[1].

Metabolic Tracing of Carboxylate Pharmacophores

In DMPK (Drug Metabolism and Pharmacokinetics) workflows, the specific C1 labeling ensures that the 13C isotope remains with the carboxylate group even if the adjacent alkene is metabolically cleaved. This allows researchers to accurately track the half-life, distribution, and excretion of the drug's core pharmacophore using high-resolution mass spectrometry or 13C NMR [2].

13C-Labeled Electrophilic Probes

The reagent is highly suited for manufacturing 13C-labeled Michael acceptors used in activity-based protein profiling (ABPP). The high isolated yields and lack of TPPO contamination ensure that the resulting electrophilic probes are of sufficient purity to prevent off-target labeling or background noise during quantitative proteomic analysis [3].

Application Fit

References

- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.

- [2] Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1672-1689.

- [3] Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414.

XLogP3

GHS Hazard Statements

H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types